molecular formula C13H13NO5S2 B13761885 Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- CAS No. 68227-75-8

Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-

Katalognummer: B13761885
CAS-Nummer: 68227-75-8
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: FBQWWILKAOYQGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- is an aromatic sulfonic acid derivative. This compound is characterized by the presence of an amino group at the 3-position and a sulfonyl group attached to a 4-methylphenyl group at the 4-position of the benzenesulfonic acid core. It is a significant compound in organic chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- typically involves the sulfonation of benzene derivatives followed by the introduction of the amino and sulfonyl groups. One common method is the sulfonation of 4-methylbenzenesulfonic acid using concentrated sulfuric acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the isolation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to form sulfinic acids.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Nitrobenzenesulfonic acids.

    Reduction: Sulfinic acids and amines.

    Substitution: Halogenated and nitrated derivatives of benzenesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Industry: Utilized in the production of detergents, surfactants, and catalysts.

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonyl groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic acid, 4-amino-: Similar structure but lacks the 4-methylphenyl group.

    Benzenesulfonic acid, 4-methyl-: Contains a methyl group but lacks the amino group.

    Sulfanilic acid: Aniline derivative with a sulfonic acid group.

Uniqueness

Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both an amino group and a sulfonyl group attached to a 4-methylphenyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

68227-75-8

Molekularformel

C13H13NO5S2

Molekulargewicht

327.4 g/mol

IUPAC-Name

3-amino-4-(4-methylphenyl)sulfonylbenzenesulfonic acid

InChI

InChI=1S/C13H13NO5S2/c1-9-2-4-10(5-3-9)20(15,16)13-7-6-11(8-12(13)14)21(17,18)19/h2-8H,14H2,1H3,(H,17,18,19)

InChI-Schlüssel

FBQWWILKAOYQGU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.